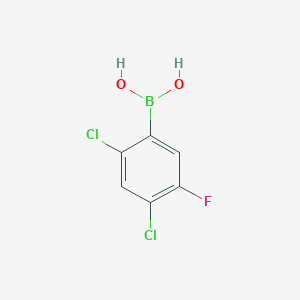

2,4-Dichloro-5-fluorophenylboronic acid

Descripción

2,4-Dichloro-5-fluorophenylboronic acid (CAS No. 1417914-09-0) is a halogenated arylboronic acid with the molecular formula C₆H₄BCl₂FO₂ and a molecular weight of 208.81 g/mol. It serves as a critical building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals . Key physical properties include a predicted boiling point of 336.8±52.0°C, density of 1.55±0.1 g/cm³, and pKa of 7.02±0.58, reflecting moderate acidity typical of arylboronic acids .

Propiedades

IUPAC Name |

(2,4-dichloro-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNJMYLBAZGYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are generally used as reagents in organic synthesis, particularly in suzuki-miyaura coupling reactions.

Mode of Action

In Suzuki-Miyaura coupling reactions, boronic acids like 2,4-Dichloro-5-fluorophenylboronic acid participate in transmetalation. This process involves the transfer of an organic group from boron to a metal catalyst, such as palladium. The metal catalyst also undergoes oxidative addition with electrophilic organic groups, forming a new bond.

Biochemical Pathways

In the context of suzuki-miyaura coupling, the compound contributes to the formation of carbon-carbon bonds. This reaction is widely used in organic synthesis, including the production of pharmaceuticals, so it indirectly affects various biochemical pathways.

Result of Action

As a reagent in suzuki-miyaura coupling, it contributes to the formation of carbon-carbon bonds. This can lead to the synthesis of various organic compounds, including pharmaceuticals, which can have diverse effects at the molecular and cellular levels.

Action Environment

The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling can be affected by the reaction conditions, including temperature, solvent, and the presence of a base. Additionally, the stability of boronic acids can be influenced by factors such as pH and the presence of diols.

Análisis Bioquímico

Biochemical Properties

2,4-Dichloro-5-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasome activity. It interacts with enzymes such as proteasomes by forming reversible covalent bonds with the active site threonine residues. This interaction leads to the inhibition of proteasome activity, which is crucial for the degradation of ubiquitinated proteins. Additionally, this compound can interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest. This compound also impacts cell signaling pathways, such as the NF-κB pathway, by preventing the degradation of IκBα, an inhibitor of NF-κB. Furthermore, this compound can alter gene expression and cellular metabolism by modulating the activity of transcription factors and enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It forms reversible covalent bonds with the active site threonine residues of proteasomes, leading to enzyme inhibition. This compound can also interact with other enzymes and proteins through hydrogen bonding and hydrophobic interactions. Additionally, this compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under refrigerated conditions but may degrade over extended periods. Long-term exposure to this compound can lead to sustained inhibition of proteasome activity and prolonged cell cycle arrest. In vitro and in vivo studies have shown that the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, this compound may induce toxic effects, such as apoptosis and tissue damage. Threshold effects have been observed, where a certain concentration is required to achieve significant proteasome inhibition. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein degradation and cellular metabolism. It interacts with enzymes such as proteasomes, leading to the inhibition of protein degradation. This compound can also affect metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. Additionally, this compound can influence metabolite levels by altering the expression and activity of metabolic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. This compound may accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the proteasome-rich regions of the cytoplasm, where it inhibits proteasome activity. Additionally, this compound can be transported to the nucleus, where it modulates gene expression and other nuclear processes.

Actividad Biológica

2,4-Dichloro-5-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure allows it to interact with various enzymes and biological macromolecules, making it a subject of interest in drug development and biochemical research.

Chemical Structure and Properties

The compound features a boronic acid functional group, characterized by the presence of a boron atom bonded to a hydroxyl group and an aromatic ring substituted with two chlorine atoms and one fluorine atom. This configuration is critical for its biological activity, particularly its ability to form reversible covalent bonds with diols, which is a common mechanism in enzyme inhibition.

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can act as inhibitors of serine proteases and other enzymes that utilize serine residues in their active sites. The mechanism of action typically involves the formation of a covalent bond between the boron atom and the hydroxyl group of serine residues, leading to enzyme inhibition .

Table 1: Summary of Biological Activities

Antimicrobial Properties

A study conducted on various derivatives of this compound revealed significant antimicrobial activities against both bacterial and fungal strains. Compounds synthesized from this base showed promising results, particularly in inhibiting the growth of pathogenic microorganisms . For instance, specific derivatives demonstrated high bactericidal and fungicidal activities, indicating potential applications in treating infections .

Case Studies

- Antibacterial Activity : In a comparative study involving several synthesized compounds based on this compound, compounds such as 10d showed effective inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics .

- Antifungal Activity : The same series of compounds were tested against common fungal pathogens. Compound 11g exhibited strong antifungal activity with results suggesting its potential use as an antifungal agent in clinical settings .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with enzyme active sites. The boron atom forms a reversible bond with hydroxyl groups present in the active sites of target enzymes. This interaction disrupts normal enzymatic function, leading to inhibition. The compound's structure also allows it to participate in various chemical reactions that can enhance its therapeutic efficacy.

Safety and Toxicology

While the biological activity is promising, safety data on this compound remains limited. General safety concerns regarding boronic acids include potential irritant effects upon contact or inhalation. Further toxicological studies are required to assess the safety profile of this compound for therapeutic use .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The reactivity and applications of arylboronic acids are heavily influenced by the position and nature of substituents. Below is a comparative analysis with structurally related compounds:

Halogenated Derivatives

- However, the absence of fluorine reduces electron-withdrawing effects, which may slow oxidative addition in catalytic cycles .

- The electron-withdrawing fluorine at the para position enhances electrophilicity, improving reactivity in aryl-aryl bond formation .

- 2,4,5-Trichlorophenylboronic Acid (CAS No. 220210-55-9): Addition of a third chlorine at the 5-position increases molecular weight (225.26 g/mol) and steric hindrance, which may limit accessibility to catalytic sites in cross-coupling reactions. However, the enhanced electron deficiency could improve stability under basic conditions .

Fluorine-Substituted Derivatives

- However, the ortho-chloro and para-fluoro arrangement maintains moderate steric and electronic profiles suitable for diverse synthetic applications .

- 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic Acid (CAS No. Not specified): The trifluoromethyl group introduces strong electron-withdrawing effects and hydrophobicity, enhancing stability in aqueous conditions. This compound is particularly valuable in medicinal chemistry for synthesizing fluorinated drug candidates .

Physical and Chemical Properties

A comparative table of key parameters is provided below:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Notable Features |

|---|---|---|---|---|---|

| 2,4-Dichloro-5-fluorophenylboronic acid | 1417914-09-0 | C₆H₄BCl₂FO₂ | 208.81 | 2-Cl, 4-Cl, 5-F | Balanced reactivity, moderate steric bulk |

| 2,3-Dichlorophenylboronic acid | 68716-47-2 | C₆H₅BCl₂O₂ | 190.82 | 2-Cl, 3-Cl | Lower steric hindrance, reduced reactivity |

| 3,5-Dichloro-4-fluorophenylboronic acid | 1092485-88-5 | C₆H₄BCl₂FO₂ | 208.81 | 3-Cl, 5-Cl, 4-F | Symmetrical structure, high electrophilicity |

| 2,4,5-Trichlorophenylboronic acid | 220210-55-9 | C₆H₄BCl₃O₂ | 225.26 | 2-Cl, 4-Cl, 5-Cl | High steric bulk, enhanced stability |

| 2-Chloro-5-fluorophenylboronic acid | Not available | C₆H₅BClFO₂ | 174.36 | 2-Cl, 5-F | Low molecular weight, moderate reactivity |

Métodos De Preparación

Method Overview:

- Starting Material: Phenylboronic acid derivatives or substituted benzenes.

- Halogenation: Electrophilic aromatic substitution using chlorine and fluorine sources, such as chlorine gas or chlorine-based reagents, under controlled conditions to achieve regioselectivity.

Research Findings:

- Halogenation of phenylboronic acids or their derivatives can be achieved using chlorinating agents like phosphorus oxychloride or thionyl chloride, often in the presence of catalysts such as iron(III) chloride or aluminum chloride.

- Fluorination is more challenging; it often involves the use of selective fluorinating reagents like Selectfluor or diethylaminosulfur trifluoride (DAST) under mild conditions to prevent over-fluorination or degradation.

Limitations:

- Regioselectivity issues.

- Harsh reaction conditions may lead to side reactions or decomposition.

Preparation via Suzuki-Miyaura Cross-Coupling

A sophisticated and highly selective pathway involves the Suzuki-Miyaura cross-coupling reaction, which couples a halogenated aromatic boronic acid with a halogenated aromatic compound.

Procedure:

- Step 1: Synthesize or obtain 2,4-dichloro-5-fluorophenylboronic acid.

- Step 2: Use a suitable halogenated aromatic halide (e.g., 2,4-dichlorofluorobenzene) as the coupling partner.

- Step 3: Conduct the Suzuki coupling in an inert atmosphere (argon or nitrogen) with a palladium catalyst such as Pd(dba)₂, phosphine ligands, and a base like potassium phosphate or carbonate.

- Step 4: Optimize reaction conditions (temperature around 100°C, solvent like toluene) to maximize yield.

Research Data:

Advantages:

- High selectivity.

- Mild reaction conditions.

- Compatibility with other functional groups.

Preparation via Nucleophilic Substitution on Halogenated Precursors

Another method involves nucleophilic substitution reactions on halogenated aromatic compounds, such as chlorofluorobenzenes.

Procedure:

- Step 1: Use 2,4-dichlorofluorobenzene as the substrate.

- Step 2: React with a boron source such as boronic acid or boronate esters in the presence of a base (e.g., potassium carbonate).

- Step 3: Conduct the reaction under reflux in a suitable solvent like dioxane or toluene, often with a catalyst or promoter such as copper salts.

Research Findings:

- This approach has been employed successfully in the synthesis of boronic acids with halogenated aromatic rings, with yields typically around 60-75%.

Notes on Synthesis Conditions and Optimization

| Aspect | Details | References |

|---|---|---|

| Reaction Temperature | 80°C – 120°C for halogenation and coupling reactions | , |

| Catalysts | Aluminum chloride, palladium catalysts, copper salts | , |

| Solvents | Toluene, dioxane, or acetonitrile | |

| Reaction Atmosphere | Inert (argon or nitrogen) | |

| Yield Range | 60% – 85% depending on method and conditions | , |

Research Findings and Data Tables

Table 1: Comparative Overview of Preparation Methods

| Method | Key Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation of phenylboronic acids | Chlorinating agents, fluorinating reagents | 60-70% | Direct, straightforward | Regioselectivity issues |

| Suzuki-Miyaura coupling | Halogenated aromatic boronic acids, Pd catalyst | >80% | High selectivity, mild conditions | Requires pre-formed boronic acids |

| Nucleophilic substitution | Halogenated aromatics, boron source | 60-75% | Versatile | Multiple steps, moderate yields |

Q & A

Q. What are the recommended synthetic routes for 2,4-dichloro-5-fluorophenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation and boronation of fluorinated aromatic precursors. For example, describes a two-step synthesis involving chlorination of 5-fluorobenzoic acid derivatives using chlorine gas or sodium hypochlorite in ethanol/water, followed by boronation with a catalyst like aluminum chloride. Key factors affecting yield include:

- Temperature control : Excessive heat (>150°C) during chlorination may lead to side reactions (e.g., dehalogenation).

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve boronation efficiency by stabilizing intermediates.

- Purification : Recrystallization in ethanol/water mixtures enhances purity (>97% by HPLC, ).

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (>97% purity threshold, ) with UV detection at 254 nm.

- NMR spectroscopy : Look for characteristic peaks (e.g., ¹¹B NMR at ~30 ppm for boronic acids, ).

- Mass spectrometry : Confirm molecular ion [M-H]⁻ at m/z 226.9 (C₆H₃BCl₂FO₂⁻, ).

- Melting point analysis : Compare observed values (e.g., 270–274°C for analogous dichlorophenylboronic acids, ) to literature data.

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level ( ) can model:

- Frontier molecular orbitals : HOMO-LUMO gaps predict electrophilic/nucleophilic sites.

- Boronate ester formation : Simulate interactions with diols (e.g., catechol) to assess binding affinity.

- Substituent effects : Fluorine and chlorine atoms increase electron-withdrawing effects, lowering pKa of the boronic acid (~8.5) and enhancing coupling efficiency.

Q. How do contradictory data on reaction kinetics in cross-coupling reactions arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from:

- Catalyst variability : Pd(PPh₃)₄ vs. Pd(OAc)₂ may alter rate laws ( ).

- Solvent/base interactions : Polar solvents (e.g., DMF) accelerate oxidative addition but may deactivate catalysts via ligand displacement.

Resolution : - Conduct in situ monitoring via Raman spectroscopy to track intermediate formation.

- Compare kinetic profiles under controlled conditions (e.g., fixed Pd:ligand ratios, ).

Q. What are the challenges in characterizing byproducts during large-scale synthesis, and how can they be mitigated?

- Methodological Answer : Common byproducts include:

- Deboronation products (e.g., 2,4-dichloro-5-fluorophenol) due to hydrolysis.

- Diarylborinic acids from incomplete coupling.

Mitigation strategies : - LC-MS/MS with collision-induced dissociation (CID) identifies trace impurities ( ).

- Adjust pH during workup (pH 6–7) to stabilize boronic acid ( ).

Safety and Handling

Q. What safety protocols are critical when handling this compound in aqueous environments?

- Methodological Answer :

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and goggles.

- Ventilation : Use fume hoods to avoid inhalation of boronic acid dust ( ).

- Spill management : Neutralize with sodium bicarbonate and adsorb using silica gel ( ).

- Storage : Keep at 0–6°C under inert gas (N₂/Ar) to prevent oxidation ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.